3,3'-Propylenebis-10H-phenothiazine
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Overview
Description
3,3’-Propylenebis-10H-phenothiazine is a chemical compound with the molecular formula C27H22N2S2. It belongs to the phenothiazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two phenothiazine units linked by a propylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Propylenebis-10H-phenothiazine typically involves the reaction of phenothiazine with a propylene-based reagent under specific conditions. One common method is the condensation reaction between phenothiazine and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Propylenebis-10H-phenothiazine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-Propylenebis-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenothiazine compounds.
Scientific Research Applications
3,3’-Propylenebis-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and 3,3’-Propylenebis-10H-phenothiazine is investigated for similar therapeutic potentials.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Propylenebis-10H-phenothiazine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to alterations in cell function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially generating reactive oxygen species that can induce cell damage or death.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its use in antipsychotic drugs.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness
3,3’-Propylenebis-10H-phenothiazine is unique due to its propylene bridge, which imparts distinct chemical and physical properties compared to other phenothiazine derivatives
Properties
CAS No. |
71913-07-0 |
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Molecular Formula |
C27H22N2S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
3-[1-(10H-phenothiazin-3-yl)propan-2-yl]-10H-phenothiazine |
InChI |
InChI=1S/C27H22N2S2/c1-17(19-11-13-23-27(16-19)31-25-9-5-3-7-21(25)29-23)14-18-10-12-22-26(15-18)30-24-8-4-2-6-20(24)28-22/h2-13,15-17,28-29H,14H2,1H3 |
InChI Key |
JDIHUWWOVUQTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)NC3=CC=CC=C3S2)C4=CC5=C(C=C4)NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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